molecular formula C20H20ClF6NO2 B12072583 Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride

Cat. No.: B12072583
M. Wt: 455.8 g/mol
InChI Key: CYUJCMZNSWCAQI-DIJUPQTOSA-N
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Description

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is a derivative of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. This compound is primarily studied for its potential applications in treating nausea and vomiting, particularly those induced by chemotherapy. The modification involving the 4-fluoro-1,2,4-triazol-3-one-5-methyl group aims to enhance its pharmacokinetic properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling with Aprepitant Derivative: The synthesized triazole derivative is then coupled with an Aprepitant precursor using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane (DCM).

    Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols, in polar solvents like DMF or DMSO.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride has several research applications:

    Chemistry: Studied for its unique chemical properties and reactivity, particularly in the development of new synthetic methodologies.

    Biology: Used in research on neurokinin receptors and their role in various physiological processes.

    Medicine: Investigated for its potential to treat chemotherapy-induced nausea and vomiting, as well as other conditions involving the NK1 receptor.

Mechanism of Action

The compound exerts its effects by antagonizing the NK1 receptor, which is involved in the emetic (vomiting) reflex. By blocking this receptor, the compound can prevent the binding of substance P, a neuropeptide associated with inducing vomiting. This action helps in managing nausea and vomiting, particularly in patients undergoing chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: The parent compound, also an NK1 receptor antagonist.

    Fosaprepitant: A prodrug of Aprepitant, used intravenously.

    Rolapitant: Another NK1 receptor antagonist with a longer half-life.

Uniqueness

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is unique due to its modified triazole ring, which enhances its pharmacokinetic properties, potentially offering better efficacy and bioavailability compared to its analogs.

This detailed overview provides a comprehensive understanding of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20ClF6NO2

Molecular Weight

455.8 g/mol

IUPAC Name

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine;hydrochloride

InChI

InChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1

InChI Key

CYUJCMZNSWCAQI-DIJUPQTOSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3.Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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